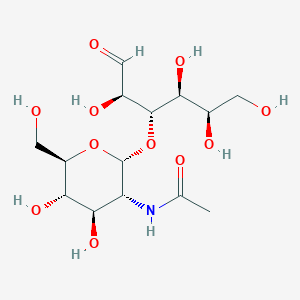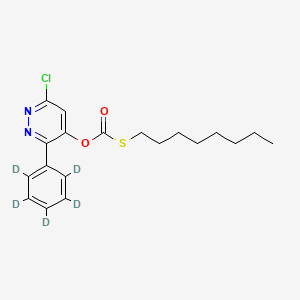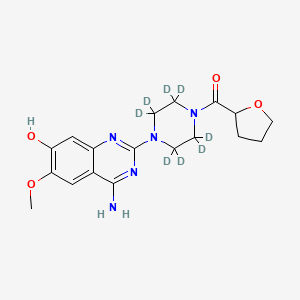
Terazosin Impurity H-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terazosin Impurity H-d8 is a deuterated form of an impurity found in Terazosin, a quinazoline derivative used as an alpha-1 adrenergic antagonist. Terazosin is commonly prescribed for the treatment of benign prostatic hyperplasia and hypertension. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. This compound is specifically used in research and quality control to ensure the purity and stability of Terazosin formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Impurity H-d8 involves the incorporation of deuterium atoms into the molecular structure of the impurity. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Terazosin Impurity H-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of quantitative analyses of Terazosin.
Biology: Employed in studies investigating the metabolic pathways and degradation products of Terazosin in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Terazosin and its impurities in the human body.
Industry: Applied in quality control processes to monitor the purity and stability of Terazosin formulations during manufacturing and storage.
作用機序
The mechanism of action of Terazosin Impurity H-d8 is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its presence in Terazosin formulations can influence the overall pharmacological profile of the drug. Terazosin itself works by blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow.
類似化合物との比較
- Terazosin Impurity A
- Terazosin Impurity B
- Terazosin Impurity C
- Terazosin Impurity D
Comparison: Terazosin Impurity H-d8 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic stability and degradation pathways of Terazosin. Compared to other impurities, the deuterated form may exhibit different physicochemical properties, such as altered solubility and stability, making it a valuable tool in pharmaceutical research.
特性
分子式 |
C18H23N5O4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)/i4D2,5D2,6D2,7D2 |
InChIキー |
SGNJMTXWORLPPM-DUSUNJSHSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)O)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H] |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


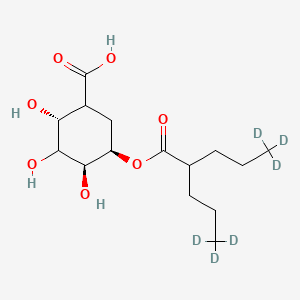
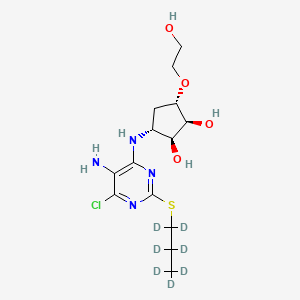
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
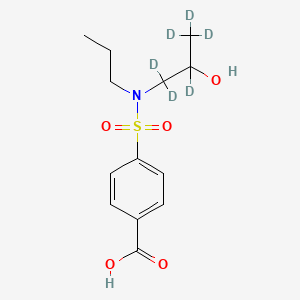

![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

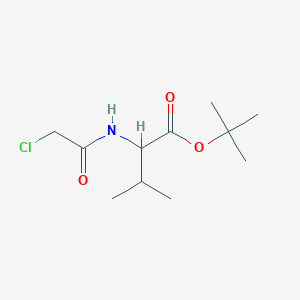
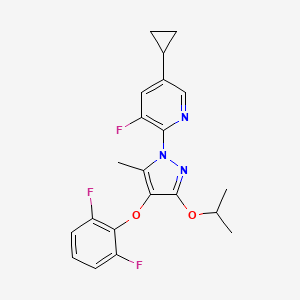
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)
